molecular formula C10H12F3NO2 B13055730 (1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL

(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL

Katalognummer: B13055730
Molekulargewicht: 235.20 g/mol
InChI-Schlüssel: YZTCEJIOHNBDFP-RCOVLWMOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an amino alcohol moiety. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)benzaldehyde and a chiral amino alcohol.

    Key Reactions: The key reactions include the formation of an imine intermediate, followed by reduction to yield the desired amino alcohol. The reduction step is often carried out using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure (1R,2S) isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reactions are efficient and cost-effective.

    Optimization: Optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and reaction time.

    Automation: Utilizing automated systems for continuous production, monitoring, and quality control to ensure consistency and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the compound, such as reducing the trifluoromethoxy group to a trifluoromethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions include:

    Ketones and Aldehydes: From oxidation reactions.

    Trifluoromethyl Derivatives: From reduction reactions.

    Substituted Amines: From nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its trifluoromethoxy group enhances its binding affinity and selectivity towards certain biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.

Wirkmechanismus

The mechanism of action of (1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound’s trifluoromethoxy group enhances its lipophilicity, allowing it to cross cell membranes more efficiently. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity. The amino alcohol moiety may also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2S)-1-Amino-1-[3-(trifluoromethyl)phenyl]propan-2-OL: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    (1R,2S)-1-Amino-1-[3-(methoxy)phenyl]propan-2-OL: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (1R,2S)-1-Amino-1-[3-(fluoro)phenyl]propan-2-OL: Similar structure but with a fluoro group instead of a trifluoromethoxy group.

Uniqueness

The uniqueness of (1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL lies in its trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in various scientific and industrial applications.

Eigenschaften

Molekularformel

C10H12F3NO2

Molekulargewicht

235.20 g/mol

IUPAC-Name

(1R,2S)-1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m0/s1

InChI-Schlüssel

YZTCEJIOHNBDFP-RCOVLWMOSA-N

Isomerische SMILES

C[C@@H]([C@@H](C1=CC(=CC=C1)OC(F)(F)F)N)O

Kanonische SMILES

CC(C(C1=CC(=CC=C1)OC(F)(F)F)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.